molecular formula C11H11NO4 B182856 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid CAS No. 37902-60-6

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Cat. No. B182856
CAS RN: 37902-60-6
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-VOTSOKGWSA-N
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Description

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOBA is a member of the family of compounds known as α-ketoamides, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Spectroscopic Characterization and Cytotoxicity

A study investigated two N-maleanilinic acid derivatives, including p-MOMA, utilizing spectroscopic techniques alongside thermal analyses and theoretical calculations. This research aimed to correlate the molecular structures of these compounds with their experimental and theoretical parameters. Notably, p-MOMA demonstrated significant cytotoxicity against various carcinoma cells, highlighting its potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Antibacterial Applications

Another study focused on the synthesis of heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which shares structural similarities with p-MOMA. These compounds were evaluated for their antibacterial activities, demonstrating the chemical versatility and potential pharmaceutical applications of p-MOMA analogs (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Complex Formation with Metals

Research on the synthesis and characterization of metal complexes with a derivative of p-MOMA, specifically (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, has been conducted. These complexes with Ce(IV), Th(IV), and UO2(II) were analyzed using various techniques, indicating the potential of p-MOMA derivatives in forming luminescent materials and exploring their coordination chemistry (Liu, Duan, & Zeng, 2009).

Neuroprotective Agent Development

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, similar in structure to p-MOMA, were synthesized as potent inhibitors of kynurenine-3-hydroxylase. These compounds showed promise as neuroprotective agents, suggesting the potential therapeutic applications of p-MOMA and its derivatives in neurological disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

properties

IUPAC Name

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214072
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37904-20-4, 37902-60-6
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC61570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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